molecular formula C17H15ClN2O B2960720 6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 70596-87-1

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2960720
CAS RN: 70596-87-1
M. Wt: 298.77
InChI Key: BCRGADIVYUGOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CMPP) is an organic compound that has been studied for its potential therapeutic applications. CMPP is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and two oxygen atoms. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. CMPP has a variety of potential applications in the medical field, such as in the treatment of cancer, inflammation, and neurological disorders.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the synthesis and screening of various 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones for their anticonvulsant properties. A study found that compounds with an electron-withdrawing substituent on the phenyl ring exhibited significant anticonvulsant activity, highlighting the influence of hydrophobic parameters on the potency of these compounds (Xu et al., 1991).

Anticancer and Antimicrobial Agents

Pyridazinone derivatives have been investigated for their anticancer and antimicrobial activities. For instance, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, showing high potency against cancer cell lines and pathogenic strains, supported by molecular docking studies to understand their mechanism of action (Katariya et al., 2021).

Enantioseparation for Pharmaceutical Use

The enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, an intermediate for the cardiotonic agent levosimendan, was achieved through chromatographic techniques. This study presents methods for the preparation of this compound, suitable for pharmaceutical industry applications (Cheng et al., 2019).

Herbicide Action

Pyridazinone derivatives, such as pyrazon, have been identified as inhibitors of photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity and use as herbicides. This research outlines the mode of action of these compounds and their potential for agricultural applications (Hilton et al., 1969).

Platelet Aggregation Inhibition and Hypotensive Activities

Studies have reported on the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibiting significant platelet aggregation inhibiting and hypotensive activities. These compounds have shown promise in pharmacological research, with some exhibiting activities significantly greater than that of acetylsalicylic acid and the hypotensive agent dihydralazine (Thyes et al., 1983).

Cardiotonic Properties

Research into [4-(substituted-amino)phenyl]pyridazinones and related derivatives has unveiled compounds with potent inotropic and vasodilating activities, important for treating congestive heart failure. The structure-activity relationships of these compounds have been thoroughly investigated, providing insights into their potential therapeutic applications (Okushima et al., 1987).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-2-4-12(5-3-11)15-10-16(19-20-17(15)21)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRGADIVYUGOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

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